n-cis-Feruloyltyramine

Descripción general

Descripción

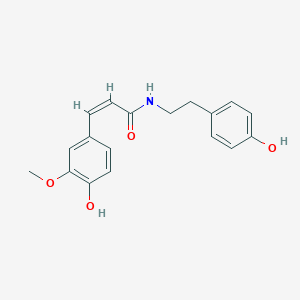

N-cis-Feruloyltyramine is a naturally occurring compound found in various plants, particularly in grains and members of the Anacardiaceae family . It is a phenolic amide with a structure that includes a ferulic acid moiety linked to tyramine. This compound is known for its white crystalline solid form and has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Aplicaciones Científicas De Investigación

Chemistry: It is used as a model compound for studying phenolic amides and their reactions.

Biology: The compound has shown potential as an antioxidant and anti-inflammatory agent.

Medicine: Research has indicated its potential in cancer therapy due to its cytotoxic effects on tumor cells.

Mecanismo De Acción

Target of Action

n-cis-Feruloyltyramine is a natural phenolic compound that exhibits modest inhibitory activity on lipopolysaccharide (LPS)-activated nitric oxide (NO) production in RAW 264.7 cells . Therefore, its primary target can be considered the NO production pathway in these cells.

Mode of Action

The compound interacts with its targets by inhibiting the production of NO when the cells are activated by LPS . This suggests that this compound may interfere with the signaling pathways that lead to NO production in response to LPS stimulation.

Pharmacokinetics

It is known to be a soluble compound that is stable under acidic and neutral conditions

Result of Action

The inhibition of NO production by this compound in LPS-activated RAW 264.7 cells suggests that it may have anti-inflammatory effects . NO is a signaling molecule that plays a key role in the inflammatory response, so reducing its production could potentially alleviate inflammation.

Action Environment

The action of this compound is likely influenced by various environmental factors. For instance, its stability and solubility suggest that it may be more effective in certain pH environments . Additionally, its natural occurrence in certain plants suggests that it may interact with other plant compounds in ways that affect its action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

N-cis-Feruloyltyramine plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been shown to inhibit the production of nitric oxide in lipopolysaccharide-activated macrophages, indicating its potential anti-inflammatory properties . The compound interacts with nitric oxide synthase enzymes, modulating their activity and reducing the production of reactive nitrogen species. Additionally, this compound exhibits antioxidant properties by scavenging free radicals and protecting biomolecules from oxidative damage .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In macrophages, it inhibits the production of nitric oxide, thereby reducing inflammation . The compound also influences cell signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating immune responses and inflammation. By modulating this pathway, this compound can potentially reduce the expression of pro-inflammatory cytokines and other mediators . Furthermore, the compound has been shown to affect gene expression and cellular metabolism, contributing to its overall biological activity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, leading to its biological effects. The compound binds to nitric oxide synthase enzymes, inhibiting their activity and reducing the production of nitric oxide . This inhibition is crucial for its anti-inflammatory properties. Additionally, this compound can scavenge free radicals, protecting cells from oxidative stress and damage . The compound’s ability to modulate gene expression further contributes to its diverse biological activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under acidic and neutral conditions, making it suitable for various experimental setups . Its stability may be affected by exposure to light and other environmental factors . Long-term studies have shown that this compound can maintain its biological activity over extended periods, although its efficacy may decrease due to degradation . Understanding these temporal effects is essential for optimizing its use in research and potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound exhibits significant antioxidant and anti-inflammatory activities . Higher doses may lead to toxic or adverse effects, including potential cytotoxicity . It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing any potential risks. Studies have shown that this compound can effectively reduce oxidative stress and inflammation in animal models, highlighting its potential as a therapeutic agent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to exert its biological effects. The compound is metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the modification of the compound’s structure, enhancing its solubility and facilitating its excretion from the body . Additionally, this compound can influence metabolic flux and metabolite levels, contributing to its overall biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins, facilitating its uptake and localization within cells . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biological effects . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential and ensuring its effective delivery to target tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can localize to the mitochondria, where it exerts its antioxidant effects by scavenging free radicals and protecting mitochondrial DNA from oxidative damage . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-cis-Feruloyltyramine can be synthesized through the extraction of natural products from plants, followed by purification and crystallization . The typical synthetic route involves the following steps:

Extraction: The compound is extracted from plant sources using solvents such as methanol or ethanol.

Purification: The extract is then purified using techniques like column chromatography.

Crystallization: The purified compound is crystallized to obtain this compound in its solid form.

Industrial Production Methods

Industrial production of this compound is not widely documented, but it generally follows similar extraction and purification processes as those used in laboratory settings. The scalability of these methods depends on the availability of plant sources and the efficiency of the extraction and purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

N-cis-Feruloyltyramine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can occur at the phenolic hydroxyl groups or the amide nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties.

Comparación Con Compuestos Similares

N-cis-Feruloyltyramine is compared with other similar compounds such as:

N-trans-Feruloyltyramine: This isomer has similar biological activities but differs in its geometric configuration.

Secoisolariciresinol: Another phenolic compound with antioxidant properties, but with a different structural framework.

These comparisons highlight the unique properties of this compound, particularly its specific geometric configuration and its resulting biological activities.

Actividad Biológica

n-cis-Feruloyltyramine is a phenolic amide derived from ferulic acid and tyramine. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure

This compound has the molecular formula CHNO and features a phenolic structure that contributes to its biological effects. The compound can exist in both cis and trans configurations, with the cis form being of particular interest due to its unique properties.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated that this compound effectively scavenges free radicals, which can help in reducing oxidative stress in cells. The antioxidant potential was assessed using various assays, including DPPH and ABTS radical scavenging tests, showing IC values comparable to well-known antioxidants.

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory pathways. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. For instance, treatment with this compound at concentrations of 10-100 µM resulted in a dose-dependent reduction of cytokine release, highlighting its potential as an anti-inflammatory agent .

Anticancer Properties

The anticancer effects of this compound have been investigated in several cancer cell lines. Notably, it demonstrated cytotoxic effects against HepG2 (liver cancer) and VA-13 (breast cancer) cells, with IC values of 5.3 µg/mL and 13.2 µg/mL respectively . Furthermore, it showed promise in reversing multidrug resistance in cancer cells, enhancing the efficacy of conventional chemotherapeutics .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals, thereby preventing cellular damage.

- Anti-inflammatory Mechanism : It may inhibit nuclear factor kappa B (NF-κB) signaling pathways, leading to decreased expression of inflammatory mediators.

- Anticancer Mechanism : this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various feruloyl amides, including this compound. The results indicated that this compound had a higher radical scavenging ability than some standard antioxidants like ascorbic acid .

Study 2: Anti-inflammatory Effects in Macrophages

In another study, this compound was tested on RAW264.7 macrophages stimulated with lipopolysaccharide (LPS). The results showed a significant reduction in nitric oxide production and inflammatory cytokines at concentrations as low as 10 µM .

Comparative Analysis of Biological Activities

Propiedades

IUPAC Name |

(Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-23-17-12-14(4-8-16(17)21)5-9-18(22)19-11-10-13-2-6-15(20)7-3-13/h2-9,12,20-21H,10-11H2,1H3,(H,19,22)/b9-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNNKDMSXVRADT-UITAMQMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C\C(=O)NCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313914 | |

| Record name | N-cis-Feruloyl tyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80510-09-4 | |

| Record name | N-cis-Feruloyl tyramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80510-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenamide, 3-(4-hydroxy-3-methoxyphenyl)-N-(2-(4-hydroxyphenyl)ethyl)-, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080510094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-cis-Feruloyl tyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cis-Feruloyltyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.